![molecular formula C9H20ClNO3 B2928695 3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride CAS No. 2228365-04-4](/img/structure/B2928695.png)

3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride” is a chemical compound that is available for purchase for pharmaceutical testing . It is a high-quality reference standard used for accurate results .

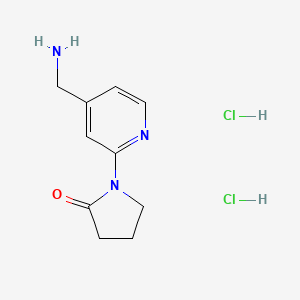

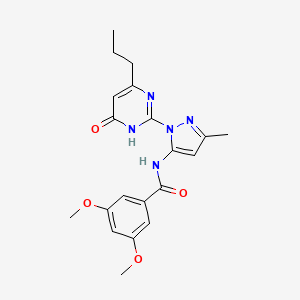

Molecular Structure Analysis

The IUPAC name for this compound is “this compound”. The InChI code is “1S/C9H19NO3.ClH/c1-10(7-5-9(11)12)6-3-4-8-13-2;/h3-8H2,1-2H3,(H,11,12);1H” and the InChI key is "MLVUOSBXXHFEIM-UHFFFAOYSA-N" .Chemical Reactions Analysis

Amines, such as “this compound”, have the ability to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.72 and is stored at room temperature. It comes in the form of a powder .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Resolution of Amino Acids

Research on the resolution of amino acids such as L-2-amino-5-(p-methoxyphenyl)pentanoic acid, a constituent amino acid in AM-toxins, highlights the significance of chemical synthesis and resolution techniques in producing and identifying bioactive compounds. This study demonstrates the hydrolysis of O-methyl linkages and the synthesis of amino acids through decarboxylation and acylase resolution, indicating the importance of these methods in creating bioactive molecules and studying their properties (Shimohigashi et al., 1976).

Electrochemical Behavior in Protic Medium

Investigation into the electrochemical behavior of unsymmetrical dihydropyridines in protic mediums explores how chemical structures influence electrochemical reduction and cyclic hydroxamic acid formation. This study provides insight into the reactions and transformations of complex organic molecules under specific conditions, relevant to understanding the electrochemical properties of similar compounds (David et al., 1995).

Metoprolol Metabolism and Asymmetric Synthesis

Research on the asymmetric synthesis of metoprolol's benzylic hydroxylation metabolites underscores the importance of stereochemistry in drug metabolism and the synthesis of pharmacologically active metabolites. This study highlights methods for determining the absolute configurations of diastereoisomers and the stereoselective nature of metabolic processes, relevant to the synthesis and study of similar compounds (Shetty & Nelson, 1988).

Solvent and Reaction Medium Applications

Research into the solubility and reaction kinetics in various solvents, such as 2-methoxyethanol, demonstrates the role of solvent properties in chemical reactions and solute transfer. This study offers insights into the selection of solvents for optimizing solubility and reactivity of chemical compounds, potentially applicable to the dissolution and reaction conditions of "3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride" (Hart et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[4-methoxybutyl(methyl)amino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3.ClH/c1-10(7-5-9(11)12)6-3-4-8-13-2;/h3-8H2,1-2H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVUOSBXXHFEIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCOC)CCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-bromobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2928614.png)

![2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2928617.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2928618.png)

![1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol](/img/structure/B2928623.png)

![(E)-ethyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2928624.png)

![2,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2928626.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone](/img/structure/B2928628.png)